3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole

Description

Properties

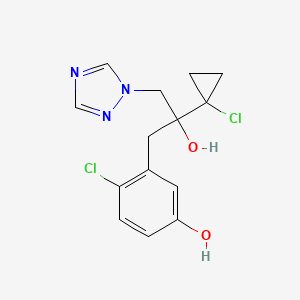

Molecular Formula |

C14H15Cl2N3O2 |

|---|---|

Molecular Weight |

328.2 g/mol |

IUPAC Name |

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]phenol |

InChI |

InChI=1S/C14H15Cl2N3O2/c15-12-2-1-11(20)5-10(12)6-14(21,13(16)3-4-13)7-19-9-17-8-18-19/h1-2,5,8-9,20-21H,3-4,6-7H2 |

InChI Key |

SNUVNTFOEHWABV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C(CC2=C(C=CC(=C2)O)Cl)(CN3C=NC=N3)O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol typically involves multiple steps. One common method involves the nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole . The reaction conditions often include the use of solvents like dichloromethane and methanol, and the process is carried out at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the triazole ring, leading to the formation of dihydro derivatives.

Substitution: The chlorocyclopropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including agricultural fungicides like prothioconazole.

Biology: The compound’s structural features make it a valuable tool in studying enzyme inhibition and receptor binding.

Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-[2-(1-chlorocyclopropyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to specific active sites, inhibiting enzyme activity or modulating receptor function. The chlorocyclopropyl group may enhance the compound’s binding affinity and specificity, contributing to its overall biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related prothioconazole derivatives and other triazole/thiazole-containing fungicides. Key distinctions include:

| Compound Name | Substituent at Position 3 | Hydroxyl Position | MRL (mg/kg, Plant Origin) | MRL (mg/kg, Animal Origin) |

|---|---|---|---|---|

| Prothioconazole | 1,2,4-Triazol-1-yl | N/A | Sum with desthio: 0.05† | Sum with hydroxy-metabolites: 0.05† |

| Prothioconazole-desthio | 1,2,4-Triazol-1-yl | N/A | Included in sum‡ | Included in sum‡ |

| Prothioconazole-3-hydroxy-desthio | 1,2,4-Triazol-1-yl | 3' | N/A | Included in sum‡ |

| Prothioconazole-4-hydroxy-desthio | 1,2,4-Triazol-1-yl | 4' | N/A | Included in sum‡ |

| 3-Des-(triazolothiono) 3-(1,2,4-Thiazol-1-yl) 4'-Hydroxy Prothioconazole | 1,2,4-Thiazol-1-yl | 4' | Not established | Not established |

†MRL values from wheat and animal tissues ().

‡Residues calculated as prothioconazole equivalents ().

- Triazole vs. Thiazol Substitution: The triazole group in prothioconazole is critical for inhibiting fungal CYP51 enzymes.

- Hydroxyl Position: The 4'-hydroxy group enhances polarity compared to non-hydroxylated derivatives, likely increasing water solubility and influencing metabolic degradation rates .

Residue and Regulatory Profiles

- Prothioconazole and its triazole-containing metabolites are subject to stringent MRLs (e.g., 0.05 mg/kg in wheat) due to their persistence and toxicity .

- The thiazol-substituted metabolite lacks established MRLs, suggesting it may be a minor degradation product or require further toxicological evaluation .

Metabolic Stability

- Hydroxylated metabolites like prothioconazole-4-hydroxy-desthio are prioritized in animal residue assessments due to their accumulation in fatty tissues . The thiazol variant’s metabolic fate remains uncharacterized but could differ due to altered lipophilicity.

Research Findings and Implications

- Synthetic Accessibility: highlights methodologies for synthesizing heterocyclic derivatives, supporting the feasibility of modifying triazole scaffolds to thiazol systems.

- Environmental Impact: Unlike pyraclostrobin (MRL: 2.5 mg/kg in stone fruits) or spirotetramat (MRL: 50 mg/kg in tea), prothioconazole derivatives exhibit lower MRLs, reflecting higher potency or toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.